3-Amino-4-(2,4-dichlorophenyl)butanoic acid hydrochloride
CAS No.:
Cat. No.: VC17939426
Molecular Formula: C10H12Cl3NO2
Molecular Weight: 284.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H12Cl3NO2 |
|---|---|
| Molecular Weight | 284.6 g/mol |
| IUPAC Name | 3-amino-4-(2,4-dichlorophenyl)butanoic acid;hydrochloride |
| Standard InChI | InChI=1S/C10H11Cl2NO2.ClH/c11-7-2-1-6(9(12)4-7)3-8(13)5-10(14)15;/h1-2,4,8H,3,5,13H2,(H,14,15);1H |
| Standard InChI Key | JNGZEMBEPQATGG-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C=C1Cl)Cl)CC(CC(=O)O)N.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The molecular formula of 3-amino-4-(2,4-dichlorophenyl)butanoic acid hydrochloride is C₁₀H₁₂Cl₃NO₂, with a molecular weight of 284.57 g/mol . The core structure consists of a four-carbon chain:
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Position 3: Primary amino group (-NH₂)
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Position 4: 2,4-Dichlorophenyl substituent
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Carboxylic acid terminus: Neutralized as a hydrochloride salt (-COOH → -COO⁻·HCl)
The stereochemistry at the β-carbon defines the enantiomers:
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(R)-Enantiomer: CAS 331847-13-3, configurationally distinct due to spatial arrangement .
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(S)-Enantiomer: CAS 270063-47-3, characterized by an opposing chiral center .
Table 1: Enantiomeric Comparison
| Property | (R)-Enantiomer | (S)-Enantiomer |
|---|---|---|
| CAS Number | 331847-13-3 | 270063-47-3 |
| Purity | Not specified | 95% |
| Molecular Formula | C₁₀H₁₂Cl₃NO₂ | C₁₀H₁₂Cl₃NO₂ |
| SMILES Notation | NC@HCC1=CC=C(Cl)C=C1Cl.[H]Cl | NC@@HCC1=CC=C(Cl)C=C1Cl.[H]Cl (inferred) |
Physical and Spectral Characteristics
Limited experimental data are available, but predicted properties include:
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Solubility: High aqueous solubility due to ionic hydrochloride form.
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Storage: Stable at room temperature under inert atmospheres .
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Spectroscopic Profiles:
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IR: Expected N-H stretching (3300–3500 cm⁻¹), C=O (1700 cm⁻¹), and C-Cl (750 cm⁻¹) bands.
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NMR: Distinct splitting patterns for aromatic protons (2,4-dichloro substitution) and diastereotopic methylene groups.
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Synthesis and Characterization
Synthetic Pathways
While detailed protocols are proprietary, general strategies for analogous β-amino acids involve:
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Friedel-Crafts Alkylation: Introducing the dichlorophenyl group to a preformed butanoic acid scaffold.
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Enantioselective Catalysis: Asymmetric hydrogenation or enzymatic resolution to isolate (R)- or (S)-forms .
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Salt Formation: Treating the free base with hydrochloric acid to improve crystallinity .
Analytical Validation
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Chiral HPLC: Critical for enantiomeric excess determination, utilizing columns like Chiralpak AD-H .
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Mass Spectrometry: ESI-MS confirms molecular ion peaks at m/z 284.57 [M+H]⁺.
Applications in Pharmaceutical Research
Role as a Building Block
The compound’s dichlorophenyl moiety enhances lipophilicity, facilitating membrane permeability in drug candidates. Applications include:
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Peptide Mimetics: Backbone modifications to improve metabolic stability.
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Enzyme Inhibitors: Targeting proteases or kinases via halogen-aromatic interactions.
Stereochemical Considerations
Enantiomeric purity dictates biological activity. For instance:
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(S)-Enantiomer: Preferred in certain β-amino acid-based therapeutics due to complementary receptor binding .
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(R)-Enantiomer: May exhibit off-target effects or reduced potency, underscoring the need for asymmetric synthesis .
| Parameter | Details |
|---|---|
| Melting Point | Data not available |
| Boiling Point | Data not available |
| pKa | Predicted ~3.7 (carboxylic acid), ~8.9 (amine) |
| Therapeutic Area | Preclinical research (antibacterials, CNS agents) |
Future Directions and Research Gaps
Unmet Needs
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Biological Profiling: Systematic studies on pharmacokinetics and target engagement.
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Process Optimization: Scalable enantioselective synthesis to meet preclinical demands.
Collaborative Opportunities
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Academic-Industrial Partnerships: Leverage crystallography and molecular modeling to rationalize structure-activity relationships.
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